molecular formula C14H14F2N2O2S B263068 N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide

N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide

Cat. No. B263068
M. Wt: 312.34 g/mol
InChI Key: APOLXNJKWMEEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide, commonly known as DASA-58, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been shown to have potential therapeutic applications in various diseases, including cancer and diabetes.

Mechanism of Action

The mechanism of action of DASA-58 involves the activation of AMPK, a key regulator of energy metabolism. AMPK activation leads to the inhibition of mTOR signaling, which in turn leads to the inhibition of cell growth and proliferation. DASA-58 also inhibits the activity of protein kinase B (Akt), a key regulator of cell survival, leading to the induction of apoptosis in cancer cells. In addition, DASA-58 has been shown to inhibit the activity of histone deacetylases (HDACs), leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DASA-58 has been shown to have various biochemical and physiological effects, including the activation of AMPK, inhibition of mTOR signaling, inhibition of Akt activity, induction of apoptosis in cancer cells, improvement of glucose tolerance and insulin sensitivity, protection against neuronal damage, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

DASA-58 has several advantages for lab experiments, including its high potency and selectivity, its ability to activate AMPK, and its potential therapeutic applications in various diseases. However, DASA-58 also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for DASA-58 research, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, the exploration of its potential therapeutic applications in other diseases, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the development of novel drug delivery systems for DASA-58 may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of DASA-58 involves a multi-step process that starts with the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal to form the corresponding N,N-dimethyl-4-nitroaniline. This intermediate is then reduced with iron powder and acetic acid to produce N,N-dimethyl-4-aminophenyl. This compound is further reacted with 2,4-difluorobenzene sulfonyl chloride in the presence of triethylamine to yield DASA-58.

Scientific Research Applications

DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, DASA-58 has been shown to improve glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) and reducing inflammation. In neurodegenerative disorder research, DASA-58 has been shown to protect against neuronal damage and improve cognitive function.

properties

Product Name

N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide

Molecular Formula

C14H14F2N2O2S

Molecular Weight

312.34 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H14F2N2O2S/c1-18(2)12-6-4-11(5-7-12)17-21(19,20)14-8-3-10(15)9-13(14)16/h3-9,17H,1-2H3

InChI Key

APOLXNJKWMEEQZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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